

# Onilcamotide (RV001) for Prostate Cancer: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Onilcamotide |           |
| Cat. No.:            | B15361962    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Onilcamotide (also known as RV001) is an investigational peptide-based cancer vaccine developed to treat prostate cancer. It is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress the RhoC protein, a protein associated with metastatic potential. This document provides a summary of the available clinical trial protocol information for Onilcamotide in prostate cancer, with a focus on the Phase IIb BRaVac study. It is important to note that the BRaVac trial did not meet its primary endpoint, as Onilcamotide failed to demonstrate superiority over placebo in preventing disease progression.[1][2][3][4][5] As such, the quantitative data available in the public domain is limited.

### **Mechanism of Action**

**Onilcamotide** is a peptide antigen derived from the RhoC protein. The vaccine, which includes the adjuvant Montanide ISA 51, is administered via subcutaneous injection.[6] The proposed mechanism of action is as follows:

Antigen Presentation: Following injection, dendritic cells (a type of antigen-presenting cell)
 capture and process the Onilcamotide peptide.[1]



- T-Cell Activation: These dendritic cells present the RhoC-derived peptide antigen on Major Histocompatibility Complex (MHC) Class II molecules to naive CD4+ T-helper cells.[1]
   Preclinical data suggests that RhoC is co-located with MHC-II receptors on the surface of many cancer cells.
- Immune Response: This interaction stimulates the activation and proliferation of RhoCspecific CD4+ T-cells. These activated T-helper cells then help to activate CD8+ cytotoxic Tlymphocytes (CTLs).
- Tumor Cell Elimination: The activated CTLs are then able to recognize and kill prostate cancer cells that express the RhoC protein, with the aim of eliminating metastatic or potentially metastatic cells.[1]

## **Signaling Pathway**



Click to download full resolution via product page

Proposed mechanism of action for **Onilcamotide**.

# Clinical Trial Protocols: Phase IIb BRaVac Study (NCT04114825)

The most significant clinical trial investigating **Onilcamotide** for prostate cancer was the Phase IIb study known as BRaVac. This was a randomized, double-blind, placebo-controlled, multicenter study.[1][3][7]

## **Study Design**



| Parameter             | Description                                                                                                                                                                       |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title        | A Phase 2, Double-Blind, Placebo Controlled<br>Study of RV001V in Men With Biochemical<br>Failure Following Curatively Intended Therapy<br>For Localized Prostate Cancer (BRaVac) |
| ClinicalTrials.gov ID | NCT04114825[1]                                                                                                                                                                    |
| Phase                 | IIb[1]                                                                                                                                                                            |
| Study Design          | Randomized, Double-Blind, Placebo-<br>Controlled[3]                                                                                                                               |
| Enrollment            | Approximately 180 male patients[4][7]                                                                                                                                             |
| Primary Endpoint      | Time to Prostate-Specific Antigen (PSA) progression. Progression was defined as a doubling of PSA, clinical recurrence, or death.[2] [4][7]                                       |
| Secondary Endpoints   | Safety, time to initiation of subsequent<br>antineoplastic therapy, proportion of patients<br>with a PSA response from baseline, and<br>disease-free survival.[7]                 |

## **Patient Population and Inclusion Criteria**

The study enrolled patients with biochemically recurrent prostate cancer following curative-intent therapy. [1]



| Inclusion Criteria      |                                                                                                                                                                     |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis               | Histologic diagnosis of prostatic adenocarcinoma.[3]                                                                                                                |
| Recurrence              | Biochemical recurrence within 3 years of radical prostatectomy or definitive radiotherapy.[3]                                                                       |
| Metastasis              | No distant metastasis.[3]                                                                                                                                           |
| ECOG Performance Status | 0 to 2.[3]                                                                                                                                                          |
| Laboratory Values       | - Creatinine: ≤1.5 x upper limit of normal (ULN) - Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP): ≤2.5 x ULN.[3] |

# Experimental Protocols Onilcamotide (RV001V) Administration

The following protocol outlines the administration schedule for **Onilcamotide** in the BRaVac trial. The placebo was administered at the same rate.[7]

- Product Preparation: Onilcamotide (RV001V) consists of the RV001 peptide and the adjuvant Montanide ISA 51.[6]
- Route of Administration: Subcutaneous injection.[1]
- Dosing Schedule: A total of 12 vaccinations were administered.[6][7]
  - Priming Period: The first 6 vaccinations were given every 2 weeks.[6][7]
  - Maintenance Period: The next 5 vaccinations (7 through 11) were administered every 4 weeks.[6][7]
  - Boosting Injection: The final (12th) vaccination was administered 6 months after the 11th
     vaccination.[6][7]



### **Experimental Workflow**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. onclive.com [onclive.com]
- 2. RhoVac's Phase IIb prostate cancer trial fails to meet primary endpoint [clinicaltrialsarena.com]
- 3. RhoVac's phase IIb study in prostate cancer, BRaVac, failed to meet its primary endpoint [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ir.chosaoncology.com [ir.chosaoncology.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study of RV001V in Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer [clin.larvol.com]
- To cite this document: BenchChem. [Onilcamotide (RV001) for Prostate Cancer: Application Notes & Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361962#onilcamotide-clinical-trial-protocols-for-prostate-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing